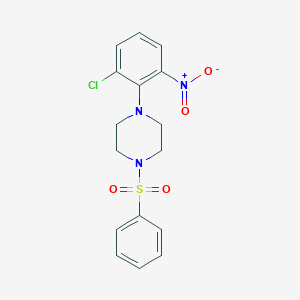
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a 2-chloro-6-nitro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the 6-position, forming 2-chloro-6-nitroaniline.
Sulfonylation: The 2-chloro-6-nitroaniline is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form 2-chloro-6-nitro-N-(phenylsulfonyl)aniline.
Piperazine Substitution: Finally, the 2-chloro-6-nitro-N-(phenylsulfonyl)aniline is reacted with piperazine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Reduction: 1-Benzenesulfonyl-4-(2-chloro-6-amino-phenyl)-piperazine.
Substitution: 1-Benzenesulfonyl-4-(2-substituted-6-nitro-phenyl)-piperazine.
Oxidation: this compound N-oxide.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s ability to bind to proteins and enzymes, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into different binding sites.
Comparison with Similar Compounds
- 1-Benzenesulfonyl-4-(2-chloro-phenyl)-piperazine
- 1-Benzenesulfonyl-4-(2-nitro-phenyl)-piperazine
- 1-Benzenesulfonyl-4-(2-chloro-6-methyl-phenyl)-piperazine
Comparison: 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine is unique due to the presence of both the chloro and nitro groups on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds with only one of these groups. The presence of the nitro group can enhance the compound’s ability to undergo bioreduction, while the chloro group can facilitate substitution reactions, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C16H16ClN3O4S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H16ClN3O4S/c17-14-7-4-8-15(20(21)22)16(14)18-9-11-19(12-10-18)25(23,24)13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI Key |
KYEZSBYXRVFNPH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B317467.png)

![N-(3,4-DIMETHOXYPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317470.png)
![7-(3,4-dichlorobenzyl)-8-[(4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B317471.png)
![5-[5-(4-Nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317474.png)
![2-(2,3-Dichlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317475.png)
![2-{[(4-iodophenyl)sulfonyl]amino}-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-3-phenylpropanamide](/img/structure/B317478.png)
![ethyl N-[(2R)-3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B317479.png)
![2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one](/img/structure/B317481.png)
![4-{[5-(3-acetylphenyl)-2-furyl]methylene}-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317482.png)
![1-(3,5-Dichlorophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B317485.png)
![5-[5-(2-Methyl-4-nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317487.png)
![2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317488.png)
![5-[3-Bromo-4-[(4-bromophenyl)methoxy]phenyl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317489.png)
